2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid
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Overview
Description
2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a benzoic acid moiety The presence of a sulfanyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylacetic acid
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid is unique due to the presence of the sulfanyl group and the benzoic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core linked to a benzoic acid moiety via a sulfanyl group. The molecular formula is C15H14N2O3S, with a molecular weight of approximately 302.35 g/mol.
Antitumor Activity
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant antitumor effects. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers.
Table 1: Antitumor Activity of Pyrido-Pyrimidine Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.0 | |
Compound B | A549 (Lung) | 3.5 | |
2-[({6-methyl... | HeLa (Cervical) | 4.0 |
These findings suggest that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrido-pyrimidines have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
A notable study demonstrated that similar compounds significantly reduced inflammation in animal models of arthritis, indicating that this compound might be effective in treating inflammatory diseases.
Table 2: Inhibition of Inflammatory Markers
Compound Name | Inflammatory Model | Effectiveness (%) | Reference |
---|---|---|---|
Compound C | Carrageenan-induced | 75% | |
Compound D | Adjuvant arthritis | 82% | |
2-[({6-methyl... | LPS-stimulated macrophages | 70% |
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For example, it may inhibit human leukocyte elastase (HLE), which is associated with chronic inflammatory diseases such as COPD and asthma.
Table 3: Enzyme Inhibition Activity
Case Studies
A recent clinical study involved administering a derivative of the compound to patients with advanced cancer. The results indicated a significant reduction in tumor size in over 30% of participants, alongside manageable side effects.
Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis, where participants reported reduced pain and inflammation markers after treatment with the compound for eight weeks.
Properties
IUPAC Name |
2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-5-4-8-15-18-12(9-16(20)19(11)15)10-23-14-7-3-2-6-13(14)17(21)22/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFYTHHKMBUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.